molecular formula C9H7N3O2S B13430286 Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B13430286
M. Wt: 221.24 g/mol
InChI Key: JLQXUCUTYIUFQB-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a thiadiazole ring, and a carboxylate ester group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization to form the thiadiazole ring . The reaction conditions often require the use of a base such as potassium carbonate and an organic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine or thiadiazole rings.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is unique due to its specific combination of a pyridine ring, a thiadiazole ring, and a carboxylate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

methyl 4-pyridin-3-ylthiadiazole-5-carboxylate

InChI

InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-3-2-4-10-5-6/h2-5H,1H3

InChI Key

JLQXUCUTYIUFQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=NS1)C2=CN=CC=C2

Origin of Product

United States

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